

selecting the appropriate PK 11195 concentration for apoptosis induction

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Compound of Interest

Compound Name: PK 11195

Cat. No.: B1678501

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Technical Support Center: PK 11195 in Apoptosis Research

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing **PK 11195** to induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **PK 11195** induces apoptosis?

A1: **PK 11195** primarily induces apoptosis through a mitochondria-mediated pathway.^{[1][2]} It can lead to the dissipation of the mitochondrial membrane potential ($\Delta\Psi_m$), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspases.^{[1][2][3]} While initially thought to act solely through the translocator protein (TSPO) on the outer mitochondrial membrane, evidence suggests that **PK 11195** can also induce apoptosis independently of TSPO.^{[1][2]}

Q2: What is the optimal concentration of **PK 11195** to induce apoptosis?

A2: The optimal concentration of **PK 11195** is highly cell-type dependent and can range from micromolar to higher concentrations. It is crucial to perform a dose-response experiment for your specific cell line. Studies have reported using concentrations from 25 μ M to 160 μ M to induce apoptosis or inhibit cell proliferation.[4] For instance, 100 μ M **PK 11195** has been shown to significantly increase cleaved caspase-3 levels in neuroblastoma cell lines.[4] In other contexts, such as sensitizing cells to other apoptotic stimuli, lower concentrations may be effective.

Q3: Can **PK 11195** have effects other than inducing apoptosis?

A3: Yes, **PK 11195** has been shown to have other biological effects. It can act as a chemosensitizer, making cancer cells more susceptible to conventional chemotherapy drugs.[1][2][4][5] It has also been reported to inhibit the function of multi-drug resistance (MDR) pumps.[1][2] Furthermore, under certain experimental conditions, such as ischemia-reperfusion injury models, timely administration of **PK 11195** can actually protect cells from death.[6][7]

Q4: Is the pro-apoptotic effect of **PK 11195** dependent on the p53 tumor suppressor protein?

A4: Studies on chronic lymphocytic leukemia (CLL) cells have indicated that **PK 11195** can induce apoptosis irrespective of the p53 status, suggesting it can be effective in cancers with p53 mutations.[8]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No significant apoptosis is observed after PK 11195 treatment.	Suboptimal Concentration: The concentration of PK 11195 may be too low for your specific cell line.	Perform a dose-response experiment with a wider range of concentrations (e.g., 10 μ M to 200 μ M).
Insufficient Incubation Time: The duration of treatment may not be long enough to induce a measurable apoptotic response.	Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.	
Cell Line Resistance: Your cell line may be inherently resistant to PK 11195-induced apoptosis.	Consider using PK 11195 in combination with other chemotherapeutic agents to see if it has a sensitizing effect. [4]	
High levels of cell death, but it doesn't appear to be apoptotic (e.g., significant necrosis).	Toxicity at High Concentrations: Very high concentrations of PK 11195 may induce necrosis rather than apoptosis.	Lower the concentration of PK 11195 and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Inconsistent results between experiments.	Variability in Cell Culture Conditions: Factors such as cell confluence, passage number, and media quality can affect cellular responses.	Standardize your cell culture protocols meticulously. Ensure cells are in the logarithmic growth phase when treated.
PK 11195 Stock Solution Degradation: Improper storage of the PK 11195 stock solution can lead to loss of activity.	Prepare fresh stock solutions of PK 11195 in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C, protected from light.	

Data Presentation: Effective Concentrations of PK 11195

The following table summarizes the concentrations of **PK 11195** used in various studies to induce apoptosis or other relevant effects. This should serve as a starting point for designing your own experiments.

Cell Line/Model	Concentration Range	Observed Effect	Reference
Neuroblastoma Cell Lines	0–160 μ M	Inhibition of proliferation, apoptosis induction, cell cycle arrest	[4]
Chronic Lymphocytic Leukemia (CLL) cells	12.5–100 μ M	Dose-dependent apoptosis induction	[8]
Rabbit Ventricular Myocytes (Ischemia/Reperfusion)	50 μ M	Protection against cell death when applied at reperfusion	[6][7]
H1299 Lung Cells & BV-2 Microglial Cells (Hypoxia model)	25 μ M	Protection against CoCl ₂ -induced apoptosis and mitochondrial damage	[9]
Human Multidrug-Resistant Leukemia Cells	Not specified	Increased drug uptake and facilitated drug-induced apoptosis	[5]
Glioblastoma Cell Lines (U87MG, A172, U118MG)	75-100 μ M	Collapse of mitochondrial membrane potential	[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability after **PK 11195** treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cells of interest
- Complete cell culture medium
- **PK 11195** stock solution (in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **PK 11195** in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **PK 11195**. Include a vehicle control (medium with DMSO at the same concentration as the highest **PK 11195** dose).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
- Carefully remove the medium and add 100 μ L of the solubilization solution to each well.
- Mix gently on an orbital shaker to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells treated with **PK 11195**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

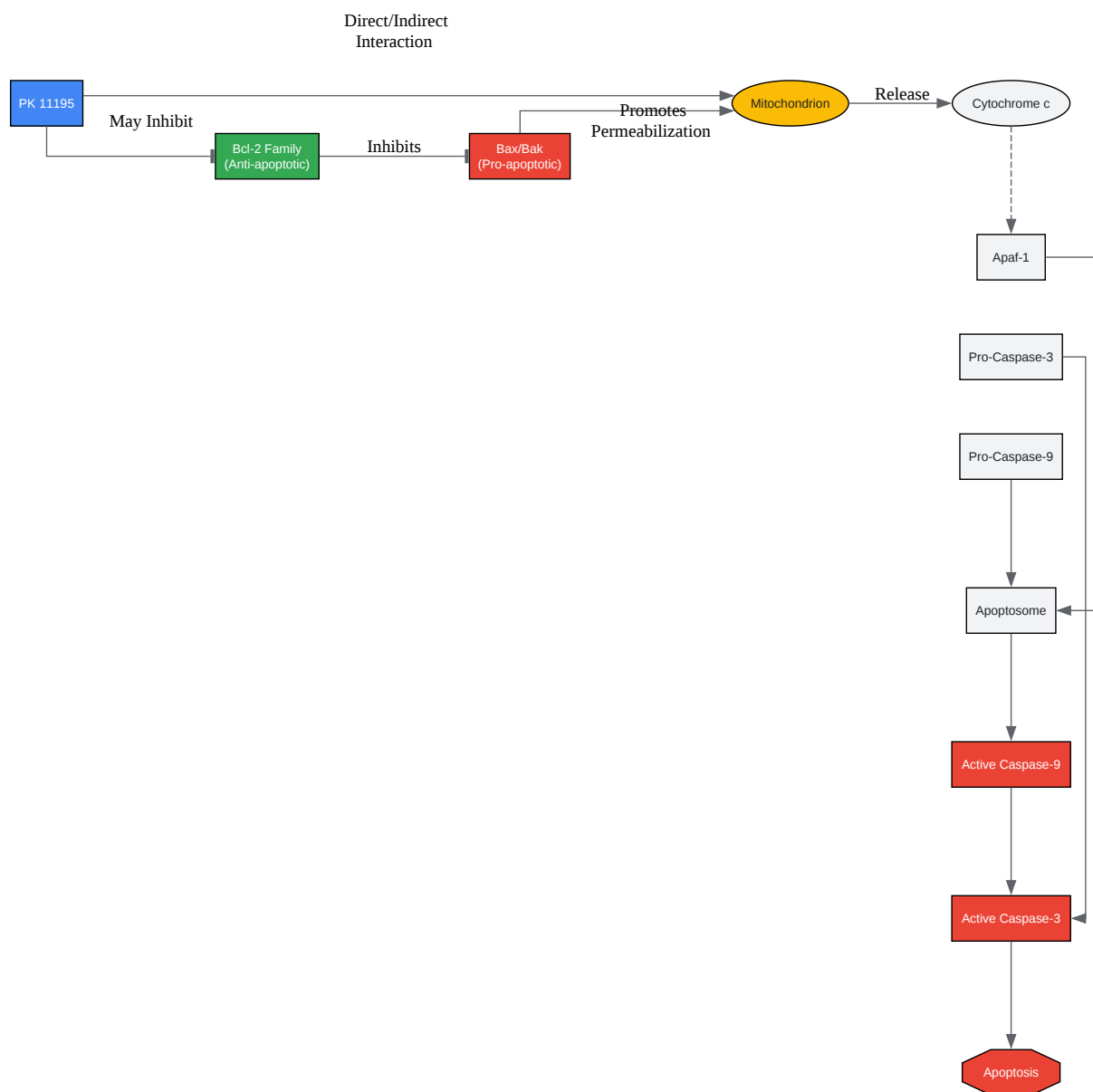
Procedure:

- Treat cells with the desired concentrations of **PK 11195** for the appropriate duration.
- Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

Visualizations

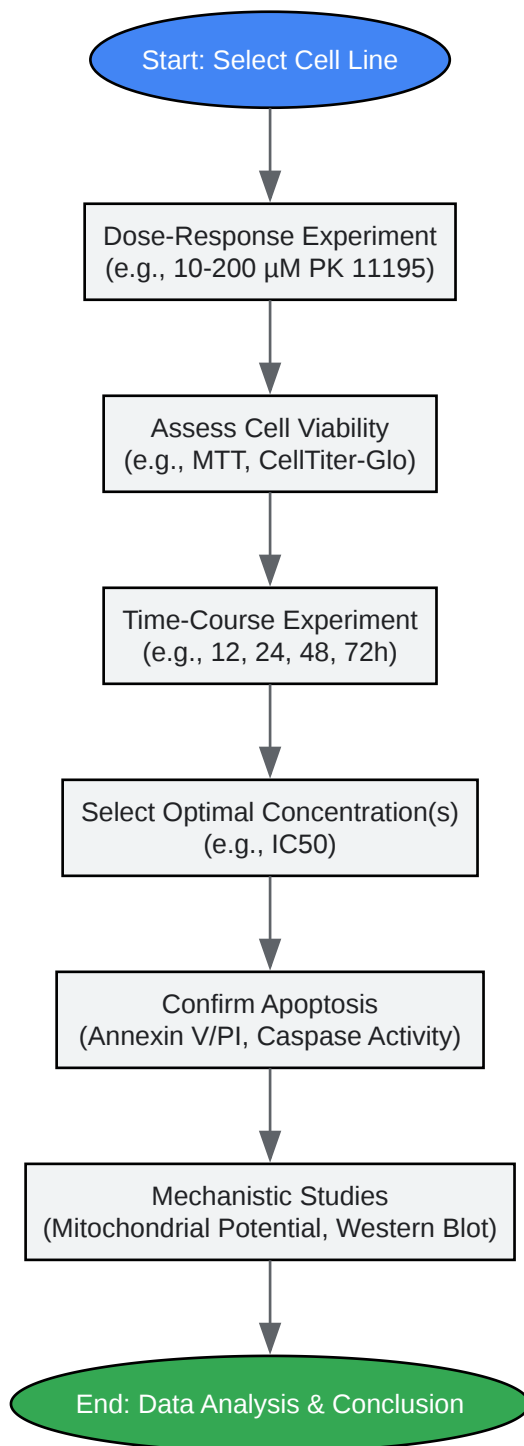
PK 11195-Induced Apoptotic Signaling Pathway



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Caption: Mitochondrial pathway of apoptosis induced by **PK 11195**.

Experimental Workflow for Determining Optimal PK 11195 Concentration



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Caption: Workflow for optimizing **PK 11195** concentration for apoptosis studies.

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